TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER
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Overview
Description
Trimethylolpropane-diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two glycidyl groups attached to a trimethylolpropane backbone. This compound is widely used in various industrial applications, particularly as a reactive diluent in epoxy resin formulations due to its ability to reduce viscosity and improve mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane-diglycidyl ether is synthesized through a two-step process involving the reaction of trimethylolpropane with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This intermediate is then dehydrochlorinated using sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines, acids, and alcohols to form cross-linked polymer networks.
Polymerization: It can be polymerized with other monomers to form epoxy resins.
Common Reagents and Conditions:
Amines: Used in the formation of polymer networks.
Acids and Alcohols: React with the glycidyl groups to form esters and ethers.
Major Products:
Cross-linked Polymers: Formed through addition reactions with amines.
Epoxy Resins: Produced by polymerization with other monomers.
Scientific Research Applications
Trimethylolpropane-diglycidyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations to improve mechanical properties and reduce viscosity.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of trimethylolpropane-diglycidyl ether involves the reactivity of its glycidyl groups. These groups can undergo ring-opening reactions with nucleophiles such as amines, acids, and alcohols, leading to the formation of cross-linked polymer networks. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are primarily addition and polymerization reactions .
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether: Another widely used glycidyl ether in epoxy resin formulations.
Cyclohexane Dimethanol Diglycidyl Ether: Known for its flexibility and toughness in polymer networks.
Neopentyl Glycol Diglycidyl Ether: Offers improved thermal stability and mechanical properties.
Uniqueness: Trimethylolpropane-diglycidyl ether is unique due to its trimethylolpropane backbone, which provides three reactive sites for glycidyl groups. This structure allows for the formation of highly cross-linked and mechanically robust polymer networks, making it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
18425-64-4 |
---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.318 |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3 |
InChI Key |
ZWHGJDQVQZVOHM-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1C(O1)COCC2CO2 |
Synonyms |
TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER |
Origin of Product |
United States |
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